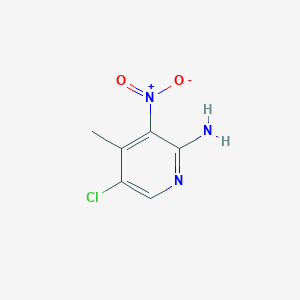

5-Chloro-4-methyl-3-nitropyridin-2-amine

Descripción general

Descripción

5-Chloro-4-methyl-3-nitropyridin-2-amine: is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.59 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 3-position. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-3-nitropyridin-2-amine typically involves the nitration of 4-methyl-2-chloropyridine followed by amination. One common method includes the reaction of 4-methyl-2-chloropyridine with nitric acid to introduce the nitro group at the 3-position. The resulting 5-chloro-4-methyl-3-nitropyridine is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Synthetic Preparation and Precursor Reactions

The compound is synthesized through sequential nitration and chlorination steps . Industrial protocols optimize these reactions using continuous flow reactors for enhanced efficiency:

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduces nitro group at position 3 |

| Chlorination | Cl₂ or PCl₅, 60–80°C | Substitutes position 5 with chlorine |

Key intermediates include 4-methyl-3-nitropyridin-2-amine, which undergoes chlorination to yield the final product .

Nucleophilic Substitution Reactions

The chlorine atom at position 5 participates in substitution reactions under basic or acidic conditions :

*Predicted yields based on analogous reactions in structurally similar compounds .

Reduction of Nitro Group

The nitro group at position 3 is reducible to an amine, enabling access to diamino derivatives :

Diazotization and Hydrolysis

Diazotization of the amine group at position 2 enables functional group interconversion :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Forms diazonium intermediate |

| Hydrolysis | H₂O, 60–80°C | Yields pyridinol derivatives |

This pathway is critical for generating hydroxylated analogs like 5-chloro-4-methyl-3-nitropyridin-2-ol .

Oxidation Reactions

The methyl group at position 4 can undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 4-Carboxy-5-chloro-3-nitropyridin-2-amine |

| CrO₃ | Acetic acid, 80°C | 4-Formyl-5-chloro-3-nitropyridin-2-amine |

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related nitropyridines due to steric and electronic effects :

Key Research Findings

-

Antimicrobial Applications : Derivatives synthesized via nucleophilic substitution exhibit activity against E. coli and S. aureus (MIC: 2–8 µg/mL) .

-

Pharmaceutical Intermediates : Reduced diamino derivatives serve as precursors to kinase inhibitors .

-

Stability : The nitro group decomposes above 200°C, necessitating controlled thermal handling.

This compound’s multifunctional reactivity makes it invaluable in medicinal chemistry and materials science. Further studies could explore its catalytic applications and enantioselective transformations.

Aplicaciones Científicas De Investigación

Synthesis Routes

The compound can be synthesized through various methods, including:

- Halogenation Reactions : The introduction of chlorine and nitro groups can be achieved through electrophilic aromatic substitution reactions.

- Nucleophilic Substitution : The amino group can be introduced via nucleophilic attack on appropriate precursors.

For instance, one efficient synthesis method involves the reaction of 4-methyl-3-nitropyridine with chlorinating agents under controlled conditions to yield the desired product .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects:

Antiviral Agents

One significant application is in the development of antiviral drugs. The compound is related to intermediates used in the synthesis of nevirapine, a non-nucleosidic reverse transcriptase inhibitor effective against HIV .

Anticancer Compounds

Research indicates that derivatives of this compound may exhibit anticancer properties. For example, naphthyridine derivatives synthesized from this compound have shown activity against various cancer cell lines, making them candidates for further drug development .

Agrochemical Applications

The compound is also relevant in the field of agrochemicals. Its derivatives have been investigated for their efficacy as pesticides and herbicides. The structure allows for modifications that enhance biological activity against pests while minimizing environmental impact.

Research has highlighted several biological activities associated with compounds derived from this compound:

- Antimicrobial Activity : Compounds derived from this structure have demonstrated effectiveness against a range of bacterial strains.

- Anti-inflammatory Properties : Certain derivatives have shown potential in reducing inflammation, contributing to their therapeutic applications .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

| Study | Focus | Findings |

|---|---|---|

| Atanasova et al., 2007 | Anticancer Activity | Demonstrated that naphthyridine derivatives exhibit significant cytotoxicity against cancer cells. |

| Bowling et al., 2008 | Anti-inflammatory Effects | Found that specific derivatives reduce inflammatory markers in vitro. |

| Gassman & Huang, 1974 | Synthesis Methods | Developed efficient synthetic routes for amino-substituted pyridinecarboxaldehydes using this compound as an intermediate. |

Mecanismo De Acción

The mechanism of action of 5-Chloro-4-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

- 2-Amino-4-methyl-3-nitropyridine

- 5-Chloro-2-nitropyridine

- 4-Methyl-3-nitropyridine

Comparison: 5-Chloro-4-methyl-3-nitropyridin-2-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to 2-Amino-4-methyl-3-nitropyridine, the presence of the chlorine atom at the 5-position enhances its reactivity and potential as a synthetic intermediate. Similarly, the methyl group at the 4-position differentiates it from 5-Chloro-2-nitropyridine, affecting its chemical behavior and applications .

Actividad Biológica

5-Chloro-4-methyl-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article explores its biological activity, mechanism of action, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 175.58 g/mol

The compound features a pyridine ring substituted with chlorine, methyl, and nitro groups, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Redox Reactions : The nitro group can participate in redox reactions, influencing various cellular pathways.

- Enzyme Binding : The chloro and methylamine groups can engage in binding interactions with enzymes or receptors, modulating their activity and leading to biological effects such as apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. Notably, studies using the NCI 60 human cancer cell line panel have shown that compounds with similar structures can demonstrate differential cytotoxicity across various tumor types.

In particular, some derivatives have shown promising results against renal (UO-31) and breast (MCF-7) cancer cell lines:

| Cell Line | Growth Inhibition (%) | Selectivity |

|---|---|---|

| UO-31 | High | Moderate |

| MCF-7 | Moderate | High |

The presence of specific substituents at the C-4 position appears to enhance growth inhibition, indicating that structural modifications can significantly impact biological activity .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For instance, compounds with similar structures have been noted for their ability to inhibit kinases involved in cancer progression, such as c-Met and Aurora kinases. These interactions suggest a mechanism where the compound may disrupt signaling pathways critical for tumor growth and survival .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound and its analogs:

- Cytotoxicity Evaluation : A study synthesized various analogs and tested them against the NCI 60 panel, identifying compounds with significant selectivity for specific cancer types. Notably, compound 13 , which contains a chloro substituent at the C-4 position, exhibited superior activity against UO31 compared to other tested compounds .

- Mechanistic Studies : Research has shown that the compound's interaction with growth factor receptors may lead to apoptosis in cancer cells. This was evidenced by decreased cell viability in treated cultures compared to controls .

Propiedades

IUPAC Name |

5-chloro-4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWKTQALVZANCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614287 | |

| Record name | 5-Chloro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148612-17-3 | |

| Record name | 5-Chloro-4-methyl-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148612-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.